(2Z)-N-benzyl-2-(1,3,3-trimethylindol-2-ylidene)ethanimine
Description
(2Z)-N-benzyl-2-(1,3,3-trimethylindol-2-ylidene)ethanimine is an organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and materials science.
Properties
IUPAC Name |
(2Z)-N-benzyl-2-(1,3,3-trimethylindol-2-ylidene)ethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2/c1-20(2)17-11-7-8-12-18(17)22(3)19(20)13-14-21-15-16-9-5-4-6-10-16/h4-14H,15H2,1-3H3/b19-13-,21-14? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEARKPPECRZMAB-CHHACQMGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC=NCC3=CC=CC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1(C2=CC=CC=C2N(/C1=C\C=NCC3=CC=CC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-benzyl-2-(1,3,3-trimethylindol-2-ylidene)ethanimine typically involves the condensation of a benzylamine derivative with a suitable indole precursor. The reaction conditions may include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. This may include the use of automated reactors and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The benzyl group or other substituents on the indole ring can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-N-benzyl-2-(1,3,3-trimethylindol-2-ylidene)ethanimine can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, indole derivatives are often studied for their potential as therapeutic agents due to their ability to interact with various biological targets.
Medicine
Medicinal applications may include the development of new drugs for treating diseases such as cancer, infections, and neurological disorders.
Industry
In the industry, these compounds can be used in the development of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of (2Z)-N-benzyl-2-(1,3,3-trimethylindol-2-ylidene)ethanimine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Conclusion
While detailed information on this compound is limited, it is clear that this compound, like other indole derivatives, holds significant potential in various fields of research and industry. Further studies are needed to fully understand its properties and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
